molecular formula C10H14N2O4S B6149533 methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate CAS No. 1292744-97-8

methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate

Cat. No.: B6149533
CAS No.: 1292744-97-8
M. Wt: 258.3
InChI Key:
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Description

Methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate: is a chemical compound with a complex structure that includes a carbamate group attached to a phenyl ring substituted with a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate typically involves the reaction of a suitable carbamate precursor with a phenyl ethylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the carbamate group may participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Methyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate can be compared with similar compounds such as:

    6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: This compound has a pyrazine ring instead of a phenyl ring, which may alter its chemical reactivity and biological activity.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: The presence of a chloro and methoxy group on the benzamide ring can influence its pharmacokinetic properties and potency.

Properties

CAS No.

1292744-97-8

Molecular Formula

C10H14N2O4S

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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